molecular formula C40H53NO8S2 B608546 Levopropoxyphene dibudinate CAS No. 31852-19-4

Levopropoxyphene dibudinate

Cat. No. B608546
CAS RN: 31852-19-4
M. Wt: 739.98
InChI Key: HSFAVIQXZASZIZ-UHFFFAOYSA-N
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Description

Levopropoxyphene dibudinate is a bioactive chemical.

Scientific Research Applications

1. Levosimendan in Severe Sepsis and Septic Shock

Levosimendan is shown to reduce mortality in patients with severe sepsis and septic shock, offering an effective treatment option. It achieves this by enhancing myocardial contractility without increasing myocardial oxygen use, marking a significant advancement in critical care management (Landoni et al., 2012).

2. Levodopa in Parkinson’s Disease

In Parkinson's Disease (PD), Levodopa remains the gold standard for treatment. Its pharmacokinetic and pharmacodynamic properties are crucial in managing PD, particularly in addressing motor fluctuations associated with long-term treatment (Tambasco et al., 2017).

3. Levosimendan in Cardiogenic Shock

Levosimendan, an inotropic vasodilator, shows promise in treating cardiogenic shock. It significantly enhances both left ventricular ejection fraction and fractional area changes compared to dobutamine and saline placebo, suggesting its potential as a preferred inotropic agent for managing postresuscitation myocardial dysfunction (Huang et al., 2005).

4. Levosimendan in Advanced Decompensated Heart Failure

Levosimendan demonstrates improvements in oxidative damage, BNP, and pro-inflammatory cytokine levels in patients with advanced decompensated heart failure. Its properties extend beyond inotropy, suggesting additional anti-inflammatory, anti-oxidative, and anti-apoptotic effects (Avgeropoulou et al., 2005).

5. Levetiracetam in Hypoxic Ischemic Brain Injury

Levetiracetam (LEV) shows potential as a neuroprotective agent in brain ischemia and could play a crucial role in regulating epileptogenesis and neuroprotection. It is effective in reducing neuronal apoptosis in neonatal rat models of hypoxic-ischemic brain injury (Kilicdag et al., 2013).

6. Levosimendan in Inotropy and Heart Failure

Levosimendan, with its inotropic and vasodilator effects, has been involved in numerous randomized controlled trials, showing benefits in patients with severe heart failure. Its hemodynamic effects persist for approximately one week, suggesting a potential routine therapy for severe heart failure (Cleland & McGowan, 2002).

properties

CAS RN

31852-19-4

Product Name

Levopropoxyphene dibudinate

Molecular Formula

C40H53NO8S2

Molecular Weight

739.98

IUPAC Name

4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propionate 2,6-di-tert-butylnaphthalene-1,3-disulfonate

InChI

InChI=1S/C22H29NO2.C18H24O6S2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-17(2,3)12-7-8-13-11(9-12)10-14(25(19,20)21)15(18(4,5)6)16(13)26(22,23)24/h6-15,18H,5,16-17H2,1-4H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24)

InChI Key

HSFAVIQXZASZIZ-UHFFFAOYSA-N

SMILES

CCC(OC(C1=CC=CC=C1)(CC2=CC=CC=C2)C(CN(C)C)C)=O.CC(C3=CC4=CC(S(=O)(O)=O)=C(C(C)(C)C)C(S(=O)(O)=O)=C4C=C3)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Levopropoxyphene dibudinate;  Sotorni; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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